2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, an imidazole ring, and a sulfanyl-acetamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with imidazole to form 4-chlorobenzyl imidazole. This intermediate is then reacted with methyl iodide to introduce the methyl group. The final step involves the reaction of the methylated imidazole with thioacetic acid to form the desired sulfanyl-acetamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the sulfanyl-acetamide moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Known for its antiviral activity.
5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE-2-YL-2-SULFANYL ACETAMIDE: Studied for its antimicrobial properties.
2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZO[D]IMIDAZOL-1-YL] ETHANONE: Investigated for its antibacterial activity.
Uniqueness
2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and sulfanyl-acetamide moiety make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12ClN3OS |
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Molecular Weight |
281.76 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C12H12ClN3OS/c1-16-10(8-2-4-9(13)5-3-8)6-15-12(16)18-7-11(14)17/h2-6H,7H2,1H3,(H2,14,17) |
InChI Key |
SJUUOIBOIAJDHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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